neuromedin C
Overview
Description
Neuromedin C (trifluoroacetate salt) is a bombesin-like neuropeptide that stimulates uterine smooth muscle contraction and the release of gastrin, somatostatin, and amylase in rats . It is a truncated form of gastrin-releasing peptide, corresponding to the amino acids 18-27 of the gastrin-releasing peptide .
Mechanism of Action
Target of Action
Neuromedin C, also known as this compound (porcine), primarily interacts with the bombesin receptor subtype-2 (BB2R) . This receptor is a G protein-coupled receptor (GPCR), and it has been identified as the main target of this compound . The BB2R is involved in various processes in the central nervous system and gastrointestinal tract .
Mode of Action
This compound binds to the BB2R, triggering a series of biochemical reactions. The interaction between this compound and BB2R is crucial for the regulation of various physiological processes . The binding of this compound to BB2R leads to a conformational change in the receptor, which then activates the associated G protein . This activation initiates a cascade of intracellular signaling events, leading to the physiological responses associated with this compound.
Pharmacokinetics
The efficient design of bb2r antagonists for the treatment of disorders related to this compound dysfunction or misregulation requires a detailed understanding of these properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other neuromedins, such as Neuromedin U and Neuromedin S, can potentially affect the action of this compound . Furthermore, the physiological environment, including pH and temperature, may also influence the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Neuromedin C interacts with specific receptors, NMUR1 and NMUR2, which are G-protein-coupled receptors . NMUR1 is mainly expressed in peripheral tissues, while NMUR2 is primarily detected in the central nervous system . The interaction of this compound with these receptors triggers a series of biochemical reactions that influence various physiological processes .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to regulate feeding behavior, energy metabolism, and insulin secretion, which are tightly linked to obesity pathophysiology .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound adopts a C-terminal α-helical conformation upon binding to SDS micelles . This binding is directed by hydrophobic interactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Preparation Methods
Neuromedin C (trifluoroacetate salt) is typically synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation . After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography . Industrial production methods are similar but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Neuromedin C (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Neuromedin C (trifluoroacetate salt) has a wide range of scientific research applications:
Comparison with Similar Compounds
Neuromedin C is similar to other bombesin-like peptides, such as:
Neuromedin B: Another bombesin-like peptide with similar physiological effects but differing in amino acid sequence.
Gastrin-releasing peptide: The full-length peptide from which this compound is derived.
Bombesin: A peptide originally isolated from frog skin that shares structural similarities with this compound.
This compound is unique in its specific amino acid sequence and its ability to selectively bind to certain bombesin receptors, making it a valuable tool for studying the physiological roles of bombesin-like peptides .
Biological Activity
Neuromedin C (NMC) is a neuropeptide belonging to the bombesin-like peptide family, first isolated from porcine spinal cord. It plays a significant role in various physiological processes, particularly in the central nervous system (CNS) and gastrointestinal tract. This article explores the biological activity of this compound, including its mechanisms of action, receptor interactions, and implications for health and disease.
Structure and Composition
This compound is characterized by its sequence: Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2. The presence of the ATCUN motif (Gly-Asn-His) allows NMC to bind metal ions such as Cu(II) and Ni(II), which may have implications for its biological functions, particularly in neurological contexts .
This compound exerts its effects primarily through interaction with bombesin receptors, specifically the bombesin receptor subtype-2 (BB2R). This receptor is involved in various autonomic functions including:
- Regulation of Gastric Secretion : NMC stimulates gastrin secretion, leading to increased gastric acid output. Studies show that bombesin-like peptides can stimulate gastric acid secretion via gastrin release .
- Smooth Muscle Contraction : NMC induces contractions in uterine smooth muscle, demonstrating its role in reproductive physiology .
- Neurotransmission : NMC influences neurotransmitter release within the CNS, affecting processes such as food intake and circadian rhythms .
Biological Effects
The biological activity of this compound can be summarized as follows:
Case Studies
- Gastrin Release Mechanism :
- This compound in Neurological Disorders :
Structural Studies
Recent studies using nuclear magnetic resonance (NMR) spectroscopy have revealed that this compound undergoes conformational changes upon binding to micelles, transitioning from a disordered state to an α-helical structure. This change is significant for its interaction with receptors and subsequent biological activity .
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N17O11S/c1-25(2)13-34(46(74)63-33(43(53)71)11-12-79-6)64-47(75)36(15-29-20-54-23-58-29)62-41(70)22-57-50(78)42(26(3)4)67-44(72)27(5)60-45(73)35(14-28-19-56-32-10-8-7-9-31(28)32)65-48(76)37(16-30-21-55-24-59-30)66-49(77)38(17-39(52)68)61-40(69)18-51/h7-10,19-21,23-27,33-38,42,56H,11-18,22,51H2,1-6H3,(H2,52,68)(H2,53,71)(H,54,58)(H,55,59)(H,57,78)(H,60,73)(H,61,69)(H,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)/t27-,33-,34-,35-,36-,37-,38-,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBLWXCGQLZKLK-USVTTYPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N17O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231221 | |
Record name | Neuromedin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1120.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81608-30-2 | |
Record name | Neuromedin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081608302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neuromedin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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